5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a picolinic acid moiety and a dioxaborolane ring. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid typically involves the reaction of picolinic acid with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce various substituted picolinic acid derivatives.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. Additionally, the picolinic acid moiety can coordinate with metal ions, enhancing the compound’s reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic acid group but differs in the presence of a fluorine atom and a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound contains a methoxy group and a pyridine ring, making it structurally similar but with different electronic properties.
Uniqueness
The uniqueness of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid lies in its combination of a picolinic acid moiety and a dioxaborolane ring. This structure provides a balance of reactivity and stability, making it a versatile reagent in various chemical reactions. Additionally, the compound’s ability to form stable boron-carbon bonds and coordinate with metal ions enhances its utility in scientific research and industrial applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(15)16)14-7-8/h5-7H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLNHTITLZJRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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